molecular formula C6H5NO5 B2866463 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid CAS No. 1519880-49-9

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2866463
CAS No.: 1519880-49-9
M. Wt: 171.108
InChI Key: KBAOVIWEXKKXHA-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methoxycarbonyl group at position 5 and a carboxylic acid group at position 3. The methoxycarbonyl group (-COOCH₃) introduces electron-withdrawing effects, which influence the compound’s acidity, reactivity, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxycarbonyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c1-11-6(10)4-2-3(5(8)9)7-12-4/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAOVIWEXKKXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519880-49-9
Record name 5-(methoxycarbonyl)-1,2-oxazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of a β-keto ester with hydroxylamine to form the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxycarbonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-methanol derivatives.

Scientific Research Applications

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure is similar to bioactive molecules, making it a potential candidate for drug development.

    Material Science: Its unique properties may be utilized in the design of novel materials with specific functionalities.

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

5-Methyl-1,2-oxazole-3-carboxylic Acid
  • Molecular Formula: C₅H₅NO₃; MW: 127.10 .
  • Key Features : The methyl group at position 5 is electron-donating, contrasting with the electron-withdrawing methoxycarbonyl group in the target compound.
  • Crystal Structure : Forms planar dimers via O–H⋯O hydrogen bonds (2.65 Å) and π-π stacking (3.234 Å centroid distance) .
  • Applications: Potent monoamine oxidase (MAO) inhibitor and transition metal ligand .
5-(2-Furyl)-1,2-oxazole-3-carboxylic Acid
  • Molecular Formula: C₈H₅NO₄; MW: 179.13 .
  • Key Features : A furan substituent introduces aromaticity and oxygen-mediated hydrogen bonding.
  • Physicochemical Properties : Solid beige powder with 95% purity; furan enhances solubility in polar solvents .
5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic Acid
  • Molecular Formula: C₈H₅NO₃S; MW: 195.20 .
Compound Substituent (Position 5) Molecular Weight Key Interactions Biological Activity
5-Methoxycarbonyl analog -COOCH₃ ~183.12 (calc.) Electron-withdrawing effects Likely modulates MAO activity
5-Methyl derivative -CH₃ 127.10 O–H⋯O, π-π stacking MAO inhibition, metal ligand
5-(2-Furyl) analog Furan 179.13 Hydrogen bonding Synthetic intermediate
5-(Thiophen-2-yl) analog Thiophene 195.20 Sulfur-mediated interactions Not reported
5-{2-[(4-Methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-oxazole-3-carboxylic Acid
  • Structure: Substituted 2-aminothiazole at position 4.
  • Activity : Inhibits Staphylococcus aureus cysteine synthase (StCysE) with IC₅₀ = 110 μM and competitive inhibition (Kᵢ = 64 μM) .
  • Significance : Demonstrates how bulky substituents (e.g., thiazole) enhance target specificity.
5-(1H-Indol-3-yl)-1,2-oxazole-3-carboxylic Acid
  • Molecular Formula : C₁₂H₈N₂O₃; MW : 228.20 .
  • Activity : Indole’s aromatic system may enhance binding to enzymes via π-π interactions, though activity is unspecified.
5-(Furan-2-yl) Derivative
  • Synthesis : Used as a precursor in amide coupling reactions (e.g., with HATU) .
  • LCMS Data : m/z 242 (MH⁺) confirms molecular ion .
5-(2-Chloro-4-methoxyphenyl) Derivative
  • Molecular Formula: C₁₁H₈ClNO₄; MW: 253.64 .
  • Applications : Building block in drug discovery; chloro and methoxy groups enhance stability.

Biological Activity

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound is characterized by the presence of methoxycarbonyl and carboxylic acid functional groups attached to an oxazole ring. This unique substitution pattern may contribute to its biological activity and chemical reactivity.

Property Details
Molecular Formula C₅H₅NO₃
Molecular Weight 127.10 g/mol
Functional Groups Methoxycarbonyl, Carboxylic Acid

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the oxazole ring may enhance the ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Enzyme Inhibition

This compound has been noted for its potential as a ligand for transition metals , which may suggest a role in enzyme inhibition. For instance, related compounds have shown inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Such inhibition can be beneficial in treating conditions like depression and anxiety disorders .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Methoxycarbonyl and carboxylic acid groups can be introduced via esterification and carboxylation reactions.

In Vitro Studies

In vitro studies have demonstrated that derivatives of oxazole compounds exhibit cytotoxicity against various cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). These findings suggest that this compound may have potential as an antiproliferative agent .

Structure-Activity Relationship (SAR)

A study focusing on the SAR of oxazole derivatives indicated that modifications to the oxazole ring significantly influence biological activity. The introduction of electron-withdrawing or electron-donating groups can enhance or diminish cytotoxic effects against tumor cells .

Comparative Analysis with Related Compounds

The biological properties of this compound can be compared with similar compounds:

Compound Name Structure Characteristics Notable Properties/Uses
5-Methyl-1,2-oxazole-3-carboxylic acidMethyl group at position 5Inhibitor of monoamine oxidase; neuroprotective effects
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazoleDihydro derivativeUseful in organic synthesis; limited research available
5-Methylisoxazole-3-carboxylic acidIsoxazole ring structureLigand for transition metals; potential therapeutic applications

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